molecular formula C10H3F7N2O B13900562 2-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

2-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

Cat. No.: B13900562
M. Wt: 300.13 g/mol
InChI Key: LQZPZLTUJDQNMN-UHFFFAOYSA-N
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Description

2-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple fluorine atoms, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with trifluoromethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the pyrazole ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions are carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,5,6-tetrafluorophenyl)-4H-pyrazol-3-one
  • 2-(2,3,5,6-tetrafluorophenyl)-5-methyl-4H-pyrazol-3-one
  • 2-(2,3,5,6-tetrafluorophenyl)-5-(difluoromethyl)-4H-pyrazol-3-one

Uniqueness

2-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to the presence of both tetrafluorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H3F7N2O

Molecular Weight

300.13 g/mol

IUPAC Name

2-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C10H3F7N2O/c11-3-1-4(12)8(14)9(7(3)13)19-6(20)2-5(18-19)10(15,16)17/h1H,2H2

InChI Key

LQZPZLTUJDQNMN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=C(C(=CC(=C2F)F)F)F)C(F)(F)F

Origin of Product

United States

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